1-(2-Bromoethoxy)-2-chloro-4-methylbenzene
Overview
Description
1-(2-Bromoethoxy)-2-chloro-4-methylbenzene is an organic compound with the molecular formula C9H10BrClO. It is a derivative of benzene, where the benzene ring is substituted with a bromoethoxy group, a chlorine atom, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromoethoxy)-2-chloro-4-methylbenzene can be synthesized through the Williamson Ether Synthesis. This method involves the reaction of a phenol derivative with an alkyl halide in the presence of a strong base. For instance, 2-chloro-4-methylphenol can be reacted with 2-bromoethanol in the presence of sodium hydride (NaH) or potassium hydride (KH) to form the desired ether .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Williamson Ether Synthesis. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethoxy)-2-chloro-4-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromoethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromoethoxy group can be reduced to form ethoxy derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium or potassium alkoxides in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of ethers, amines, or thioethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of ethoxy derivatives.
Scientific Research Applications
1-(2-Bromoethoxy)-2-chloro-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene involves its interaction with various molecular targets. The bromoethoxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The chlorine atom and methyl group can influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
1-(2-Bromoethoxy)-2-chloro-4-methylbenzene can be compared with similar compounds such as:
1-(2-Bromoethoxy)-2-methoxybenzene: Similar structure but with a methoxy group instead of a chlorine atom.
1-(2-Bromoethoxy)-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a chlorine atom.
1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but with a different substitution pattern on the benzene ring.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry .
Properties
IUPAC Name |
1-(2-bromoethoxy)-2-chloro-4-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-7-2-3-9(8(11)6-7)12-5-4-10/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPHWNDJPSTHTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCBr)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651060 | |
Record name | 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796098-78-7 | |
Record name | 1-(2-Bromoethoxy)-2-chloro-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90651060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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